
2-Methylbenzyl alcohol
Overview
Description
2-Methylbenzyl alcohol (C₈H₁₀O, molecular weight 122.16 g/mol) is a benzylic alcohol derivative characterized by a methyl group substituted at the ortho position of the benzyl ring. It is synthesized via catalytic hydrogenation of 2-methylbenzaldehyde, achieving high yields (97.2%) using SiO₂@Ni@NC catalysts under aqueous-phase conditions . The compound serves as a versatile intermediate in organic synthesis, notably in esterification reactions (e.g., forming 2-methylbenzyl esters ) and alkylation processes for high-energy-density fuels . Its applications span pharmaceuticals, agrochemicals, and polymer pyrolysis, where it is identified as a key pyrolysis product in flame-retardant polyester fabrics .
Preparation Methods
Palladium-Catalyzed Hydroxymethylation of Arylboronic Acids
The palladium-catalyzed hydroxymethylation of arylboronic acids represents a modern, efficient route to 2-methylbenzyl alcohol. This method leverages cross-coupling chemistry to introduce the hydroxymethyl group directly onto the aromatic ring.
Reaction Mechanism and Conditions
The protocol involves reacting 2-tolylboronic acid with aqueous formaldehyde in the presence of a bis(η³-allyl-μ-chloropalladium(II)) catalyst and a 1-(2-bromophenyl)-3-(2,6-diisopropylphenyl)-4,5-dihydroimidazolinium chloride ligand . The reaction proceeds in a tetrahydrofuran (THF)/water biphasic system at 100°C for 2 hours under an inert argon atmosphere . Key advantages include:
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Selectivity : Minimal byproducts due to the ligand’s steric bulk, which suppresses undesired side reactions .
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Scalability : Demonstrated at 0.50 mmol scale, with potential for industrial adaptation .
Experimental Procedure
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Charge a sealed tube with [PdCl(η³-allyl)]₂ (0.005 mmol), imidazolinium salt (0.01 mmol), 2-tolylboronic acid (0.50 mmol), and K₃PO₄ (2.0 mmol) .
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Evacuate and backfill with argon five times.
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Add THF (0.5 mL) and 37% formaldehyde in water (1.25 mmol).
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React at 100°C for 2 hours, then cool and purify via silica gel chromatography .
Lithium Aluminum Hydride Reduction of Esters
Reduction of methyl 2-methylbenzoate to this compound using lithium aluminum hydride (LiAlH₄) is a classical approach, offering high functional group tolerance.
Reaction Optimization
A modified procedure from Ambeed (2020) details the reduction of methyl 4-methoxy-2-methylbenzoate to (4-methoxy-2-methylphenyl)methanol, which can be adapted for the target compound :
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Reagents : LiAlH₄ (1M in diethyl ether, 1.2 equiv).
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Conditions : 0°C to room temperature in THF, 30-minute reaction time .
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Workup : Quench with sodium sulfate decahydrate, filter, and concentrate under reduced pressure .
Table 1: LiAlH₄ Reduction Parameters
Starting Material | Reagent | Solvent | Temperature | Yield |
---|---|---|---|---|
Methyl 2-methylbenzoate | LiAlH₄ (1.2 eq) | THF | 0°C → RT | 85%* |
*Theoretical yield based on analogous reaction .
Sodium Borohydride Reduction of Aldehydes
Aldehyde reduction provides a straightforward route to this compound if 2-methylbenzaldehyde is accessible. A video demonstration by Coastal Carolina University (2020) outlines the general protocol for NaBH₄-mediated reductions4.
Step-by-Step Process
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Dissolve 2-methylbenzaldehyde (1.0 equiv) in ethanol.
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Add NaBH₄ (1.1 equiv) portionwise at 0°C.
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Stir for 1 hour at room temperature.
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Quench with 1M HCl, extract with dichloromethane, and dry over MgSO₄4.
Advantages and Limitations
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Efficiency : Near-quantitative conversion under mild conditions4.
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Substrate Availability : Requires pre-synthesized 2-methylbenzaldehyde, which may necessitate additional oxidation steps .
Grignard Reagent Addition to Formaldehyde
The Grignard reaction, a cornerstone of alcohol synthesis, remains applicable for this compound production. Historical methods from the Journal of the American Chemical Society (1940) describe the reaction of 2-methylphenylmagnesium bromide with formaldehyde .
Modern Adaptations
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Prepare 2-methylphenylmagnesium bromide by reacting 2-bromotoluene with magnesium in dry ether.
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Add gaseous formaldehyde or paraformaldehyde.
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Hydrolyze the intermediate with ammonium chloride solution.
Table 2: Grignard Reaction Metrics
Grignard Reagent | Carbonyl Source | Yield |
---|---|---|
2-MethylphenylMgBr | Formaldehyde | 70% |
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for this compound Synthesis
*Theoretical or literature-derived values.
Chemical Reactions Analysis
2-Methylbenzyl alcohol undergoes various chemical reactions, including:
Esterification: It reacts with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), room temperature.
Esterification: Carboxylic acids or acid chlorides, acid catalysts.
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation: 2-Methylbenzaldehyde.
Esterification: Various esters depending on the carboxylic acid or acid chloride used.
Substitution: Alkyl halides.
Scientific Research Applications
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
2-Methylbenzyl alcohol is widely recognized as a strong mobile phase additive in HPLC. Its role enhances the separation efficiency of various compounds during analysis, particularly in pharmaceutical and environmental samples. Studies have shown that using this compound can improve resolution and peak shape, making it an essential component in analytical methodologies .
Property | Value |
---|---|
Mobile Phase Additive | Yes |
Applications | Pharmaceutical analysis |
Benefits | Improved resolution |
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various chemical derivatives, including 2-methylbenzaldehyde. The synthesis typically involves oxidation reactions using reagents such as pyridinium chlorochromate at controlled temperatures (around 20°C) for optimal yield .
Reaction Type | Reagents Used | Temperature |
---|---|---|
Oxidation | Pyridinium chlorochromate | 20°C |
Product | 2-Methylbenzaldehyde |
Industrial Applications
Solvent and Intermediate
In industrial settings, this compound is utilized as a solvent and an intermediate in the production of fragrances and flavoring agents. Its aromatic properties make it suitable for use in perfumes, cosmetics, and food products, where it contributes to the overall scent profile .
Application Area | Use Case |
---|---|
Fragrance Industry | Perfume formulation |
Food Industry | Flavoring agent |
Toxicological Studies
Despite its applications, safety assessments highlight potential toxicological effects associated with benzyl alcohol derivatives, including this compound. Reports indicate that exposure can lead to central nervous system dysfunction and other health risks, particularly in vulnerable populations such as neonates .
Case Study: Neonatal Toxicity
A significant case reported neonatal deaths linked to benzyl alcohol used as a preservative in intravenous solutions. Symptoms included metabolic acidosis and respiratory distress, emphasizing the need for careful monitoring when using this compound in medical formulations .
Environmental Impact
Research has also focused on the environmental implications of this compound usage. Studies suggest that while it is biodegradable, there are concerns regarding its accumulation in aquatic systems due to its solubility properties .
Mechanism of Action
The mechanism of action of 2-methylbenzyl alcohol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity and Catalytic Performance
Steric Effects in Methyl-Substituted Benzyl Alcohols
The position of the methyl group significantly influences reactivity. For example:
- 4-Methylbenzyl alcohol exhibits higher activity in oxidation and alkylation due to minimal steric hindrance.
- 3-Methylbenzyl alcohol shows moderate reactivity.
- 2-Methylbenzyl alcohol demonstrates reduced activity in catalytic reactions (e.g., alkylation) owing to steric hindrance from the ortho-methyl group .
In hydrogenation, 2-methylbenzaldehyde converts to this compound with 97.2% yield using SiO₂@Ni@NC, outperforming benzaldehyde-to-benzyl alcohol conversions (100%) under similar conditions .
Oxidation Behavior
Electro-oxidation of this compound yields 2-methylbenzaldehyde with 65% efficiency, whereas unsubstituted benzyl alcohol oxidizes completely to benzaldehyde under optimized conditions .
Functional Group Modifications: Methoxy vs. Methyl Derivatives
2-Methoxybenzyl Alcohol (C₈H₁₀O₂, MW 138.17 g/mol)
- Electronic Effects : The electron-donating methoxy group enhances stability and directs electrophilic substitution, contrasting with the steric dominance of this compound.
- Applications : Widely used in pharmaceuticals and agrochemicals as a precursor, highlighting its niche compared to this compound’s broader synthetic utility .
Comparative Data Table
Pyrolysis and Thermal Behavior
This compound is a major pyrolysis product (63.9% total yield) in flame-retardant polyesters, alongside benzaldehyde and annulene . This contrasts with 3-hydroxybenzyl alcohol, which is metabolically ubiquitous but less stable under thermal stress .
Biological Activity
2-Methylbenzyl alcohol, also known as ortho-methylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₈H₁₀O. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on cellular mechanisms, and relevant case studies.
- Molecular Formula : C₈H₁₀O
- Molecular Weight : 134.17 g/mol
- CAS Number : 89-95-2
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a candidate for various applications in pharmaceuticals and cosmetics. Research indicates that it can enhance the efficacy of other antimicrobial agents when used in combination.
Synergistic Effects
A study highlighted that combining this compound with certain 1,2-alkanediols can lead to a synergistic increase in antimicrobial activity against specific pathogens, including Aspergillus niger, a common mold that poses challenges in food preservation and cosmetic formulations .
Combination | Pathogen Targeted | Effectiveness |
---|---|---|
This compound + 1,2-Hexanediol | Aspergillus niger | Enhanced activity |
This compound + 1,2-Octanediol | Aspergillus niger | Enhanced activity |
Cellular Mechanisms
The biological activity of this compound extends to its effects on cellular mechanisms. Research has shown that it can influence oxidative stress responses in cells.
Oxidative Stress Response
In a study involving the insect model Galleria mellonella, benzyl alcohol (and by extension its derivatives like this compound) was found to activate oxidative defense processes. The treatment led to significant changes in hemocyte activity, indicating a potential role in modulating immune responses .
Case Studies
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Antimicrobial Efficacy in Cosmetics :
A formulation containing this compound was tested for its ability to inhibit microbial growth in cosmetic products. Results indicated that even at low concentrations, the compound effectively reduced microbial load, suggesting its utility as a preservative . -
Therapeutic Applications :
In therapeutic contexts, benzyl alcohol derivatives have been studied for their potential to treat conditions caused by microbial infections. For instance, formulations incorporating these compounds showed promising results in inhibiting the growth of resistant bacterial strains .
Safety and Toxicology
While the antimicrobial properties of this compound are notable, safety assessments are crucial. Current data suggest that it does not exhibit significant carcinogenic potential or acute toxicity at standard exposure levels . However, further studies are required to fully understand its long-term effects and safety profile.
Q & A
Basic Research Questions
Q. How can the catalytic synthesis of 2-methylbenzyl alcohol from ethanol be optimized for higher selectivity?
- Methodological Answer: Studies show that cobalt-doped hydroxyapatite (Co-HAP) catalysts significantly enhance selectivity for this compound (2-MB-OH) during ethanol conversion. At 325°C, Co-HAP achieves 54% selectivity for 2-MB-OH, compared to negligible selectivity with undoped HAP. Key parameters include temperature control (optimized at ~325°C), catalyst composition (Co²⁺ incorporation), and reaction time to minimize byproduct formation. Characterization via XRD and BET surface area analysis is recommended to assess catalyst stability and active sites .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection is effective for separating this compound from structurally similar alcohols (e.g., benzyl alcohol, phenylethanol). Mobile phase optimization (e.g., acetonitrile/water gradients) improves resolution. For trace analysis, coupling with mass spectrometry (HRMS) provides higher sensitivity, as demonstrated in the characterization of 2-methylbenzyl acetate derivatives .
Q. What are the critical physical properties of this compound for experimental design?
- Methodological Answer: Key properties include:
- Boiling Point: 109–110°C at 14 mmHg (vacuum distillation recommended).
- Melting Point: 33–36°C (solid storage below 30°C prevents phase changes).
- Vapor Pressure: 0.75 mmHg at 86°C (requires ventilation in open systems).
- Refractive Index: n²⁰/D = 1.5408 (useful for purity checks via refractometry) .
Q. How should this compound be safely handled in laboratory settings?
- Methodological Answer: Use PPE (nitrile gloves, N95 masks, safety goggles) to avoid dermal/ocular exposure. In case of inhalation, move to fresh air and administer artificial respiration if needed. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Toxicity studies indicate moderate acute hazards (WGK 3), necessitating strict waste segregation .
Advanced Research Questions
Q. What mechanistic insights explain the steric hindrance effects of this compound in catalytic reactions?
- Methodological Answer: The methyl group at the ortho position introduces steric hindrance, reducing substrate accessibility in reactions like transfer hydrogenation. Comparative studies with 3- and 4-methylbenzyl alcohols show this compound exhibits ~30% lower activity due to restricted adsorption on catalytic surfaces. DFT simulations or crystallographic studies (e.g., XRD of catalyst-substrate complexes) can further elucidate steric interactions .
Q. How can electrochemical oxidation be tailored to convert this compound to 2-methylbenzaldehyde efficiently?
- Methodological Answer: Electro-oxidation using Pt/C electrodes in acidic media (e.g., H₂SO₄) achieves ~65% yield of 2-methylbenzaldehyde. Key factors include:
- Potential Control: Optimize at +1.2 V vs. Ag/AgCl to avoid overoxidation.
- Electrolyte Composition: 0.1 M H₂SO₄ enhances proton transfer.
- Reaction Monitoring: Use in situ GC-MS to track aldehyde formation and byproducts (e.g., carboxylic acids) .
Q. What strategies resolve contradictions in reported selectivity data for this compound synthesis?
- Methodological Answer: Discrepancies in selectivity (e.g., 54% vs. lower values in other studies) may arise from differences in catalyst pretreatment or reaction conditions. Systematic validation should include:
Catalyst Activation: Pre-reduction in H₂ flow (300°C, 2 hrs).
Byproduct Analysis: Quantify intermediates (e.g., acetals) via GC×GC-MS.
Reproducibility Checks: Cross-laboratory trials with standardized protocols (e.g., ASTM E2857 for catalytic testing) .
Q. How can isotopic labeling elucidate the metabolic or degradation pathways of this compound in biological systems?
Properties
IUPAC Name |
(2-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNGNIFUDRPBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059001 | |
Record name | 2-Methylbenzyl alcohol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 33-37 deg C; [Alfa Aesar MSDS] | |
Record name | 2-Methylbenzyl alcohol | |
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CAS No. |
89-95-2 | |
Record name | 2-Methylbenzyl alcohol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=89-95-2 | |
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Record name | 2-Methylbenzyl alcohol | |
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Record name | 2-Methylbenzyl alcohol | |
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Record name | 2-Methylbenzyl alcohol | |
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Record name | 2-methylbenzyl alcohol | |
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Record name | O-METHYLBENZYL ALCOHOL | |
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Synthesis routes and methods
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